3-Methyl-8-(3-methylpiperidin-1-yl)-7-octylpurine-2,6-dione
Description
3-Methyl-8-(3-methylpiperidin-1-yl)-7-octylpurine-2,6-dione is a synthetic compound belonging to the xanthine class of chemicals Xanthines are known for their diverse biological activities, including their use as stimulants and bronchodilators
Properties
IUPAC Name |
3-methyl-8-(3-methylpiperidin-1-yl)-7-octylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O2/c1-4-5-6-7-8-9-13-25-16-17(23(3)20(27)22-18(16)26)21-19(25)24-12-10-11-15(2)14-24/h15H,4-14H2,1-3H3,(H,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYKHIWNMMRNFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1N3CCCC(C3)C)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(3-methylpiperidin-1-yl)-7-octylpurine-2,6-dione typically involves multi-step organic reactions. One common method involves the alkylation of a xanthine derivative with an appropriate alkyl halide under basic conditions. For instance, a mixture of 3-methyl-7-(2-butyn-1-yl)-8-[3-(tert.-butyloxycarbonylamino)-piperidin-1-yl]-xanthine and caesium carbonate in N,N-dimethylformamide can be stirred to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-(3-methylpiperidin-1-yl)-7-octylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3-Methyl-8-(3-methylpiperidin-1-yl)-7-octylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition leads to increased levels of incretin hormones, which in turn enhance insulin secretion and lower blood glucose levels. The molecular targets include the active site of DPP-4, where the compound binds and prevents the enzyme from degrading incretin hormones .
Comparison with Similar Compounds
Similar Compounds
Linagliptin: Another DPP-4 inhibitor with a similar xanthine scaffold.
Sitagliptin: A widely used DPP-4 inhibitor in the treatment of type 2 diabetes.
Vildagliptin: Known for its efficacy in glucose regulation.
Uniqueness
3-Methyl-8-(3-methylpiperidin-1-yl)-7-octylpurine-2,6-dione is unique due to its specific structural modifications, which may confer enhanced potency and selectivity compared to other DPP-4 inhibitors. Its long-acting nature and oral bioavailability make it a promising candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
